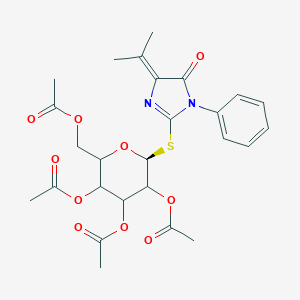![molecular formula C24H20ClN3O5S B303510 N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B303510.png)
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide, also known as CDKI-73, is a novel compound that has been synthesized for the purpose of scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.
作用機序
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide acts as a dual inhibitor of cyclin-dependent kinase 9 (CDK9) and DNA methyltransferase 1 (DNMT1). CDK9 is a protein kinase that is involved in the regulation of transcription, while DNMT1 is an enzyme that is involved in DNA methylation. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide inhibits the activity of CDK9 and DNMT1, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide inhibits the phosphorylation of RNA polymerase II, leading to the inhibition of transcription and cell proliferation. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide also induces the expression of p21, a protein that is involved in the regulation of the cell cycle. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the induction of apoptosis in cancer cells.
実験室実験の利点と制限
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments. It is a highly specific inhibitor of CDK9 and DNMT1, which makes it a useful tool for studying the role of these proteins in various biological processes. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide also has a relatively low toxicity, which allows for its use in in vivo studies. However, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the study of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. One area of research is the optimization of the synthesis method to obtain higher yields of pure N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. Another area of research is the development of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide analogs with improved solubility and potency. In addition, further studies are needed to fully understand the long-term effects of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide and its potential use in the treatment of various diseases. Finally, the use of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
合成法
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide was synthesized using a multi-step process that involved the reaction of 2,4-dimethoxybenzaldehyde with 2-amino-5-chlorobenzonitrile to form 5-chloro-2,4-dimethoxyphenyl imidazole. This intermediate was then reacted with 4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazole-2-thiol to form N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. The synthesis method was optimized to obtain high yields of pure N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide.
科学的研究の応用
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effect on normal cells. In addition to its anti-cancer properties, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
製品名 |
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide |
|---|---|
分子式 |
C24H20ClN3O5S |
分子量 |
498 g/mol |
IUPAC名 |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenylimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H20ClN3O5S/c1-31-20-13-21(32-2)18(12-17(20)25)26-22(29)14-34-24-27-19(11-16-9-6-10-33-16)23(30)28(24)15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,26,29)/b19-11+ |
InChIキー |
RZBBAKMSHLRZCC-YBFXNURJSA-N |
異性体SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=N/C(=C/C3=CC=CO3)/C(=O)N2C4=CC=CC=C4)Cl)OC |
SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4)Cl)OC |
正規SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



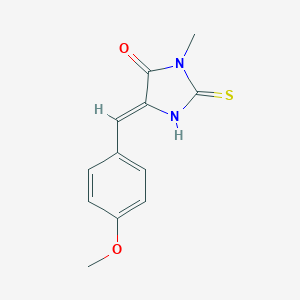
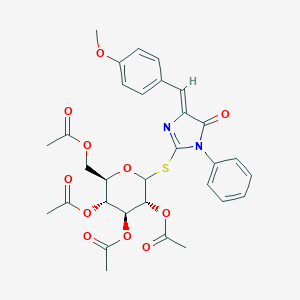
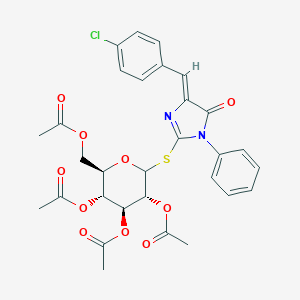

![5-[4-(Dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-2-thioxo-4-imidazolidinone](/img/structure/B303435.png)
![3-(4-Bromophenyl)-5-[4-(dimethylamino)-2-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303440.png)
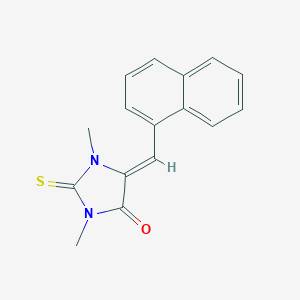

![3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303444.png)
![2-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303445.png)
![1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B303446.png)
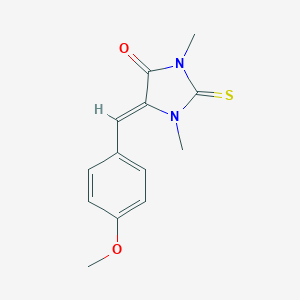
![5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303449.png)
